molecular formula C11H12O4 B3258080 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one CAS No. 300381-34-4

1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one

Cat. No.: B3258080
CAS No.: 300381-34-4
M. Wt: 208.21 g/mol
InChI Key: GDSDPMYRUYMNCT-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzodioxins, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one typically involves multiple steps, starting with the formation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxin with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one is similar to other benzodioxin derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 1,4-Benzodioxin

  • 2,3-Dihydro-1,4-benzodioxin

  • 3-Hydroxy-1,4-benzodioxin

These compounds share the benzodioxin core but differ in the presence and position of functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(3-hydroxy-3-methyl-2H-1,4-benzodioxin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)10-11(2,13)15-9-6-4-3-5-8(9)14-10/h3-6,10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSDPMYRUYMNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(OC2=CC=CC=C2O1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Reactant of Route 2
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Reactant of Route 3
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Reactant of Route 4
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Reactant of Route 5
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Reactant of Route 6
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one

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